molecular formula C20H24N2O3S B5525091 [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid

[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid

Cat. No. B5525091
M. Wt: 372.5 g/mol
InChI Key: KEWLCHVBYFFNGJ-UHFFFAOYSA-N
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Description

The compound “[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid” is a chemical entity that has been synthesized and explored in the context of various scientific studies. Although the exact compound's detailed analysis is scarce, related research indicates a focus on the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including conjugate additions, intramolecular acylation, and reactions with beta and gamma-chloroamines. For instance, esters and analogues involving similar structural motifs have been synthesized through reactions involving piperidine derivatives and various acylation and alkylation methods (Prostakov et al., 1970), (Ojo, 2012).

Molecular Structure Analysis

The molecular and crystal structures of compounds with similar chemical frameworks have been determined using X-ray diffraction analysis. This technique helps in understanding the conformation and packing of molecules in crystals, providing insights into the influence of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Compounds related to “[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid” have been involved in a variety of chemical reactions, demonstrating their versatility. These include reactions with chloroacetic acid, esterification, and interactions leading to the formation of complexes with transition metals. The reactions are crucial for synthesizing analogues and studying their chemical behavior (Castiñeiras et al., 2018), (Strashnova et al., 2007).

Physical Properties Analysis

The physical properties of compounds within this chemical family, including their crystal and molecular structures, have been characterized using various spectroscopic techniques. These studies provide valuable information on the compounds' stability, conformation, and the role of hydrogen bonds in their molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, have been explored through synthetic and mechanistic studies. These investigations help in understanding the compound's potential applications and behavior in different chemical environments (Prostakov et al., 1970), (Ojo, 2012).

Scientific Research Applications

Chemical Synthesis and Modifications

The chemical structure of [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid suggests its potential use in the synthesis of complex organic compounds. For instance, research has shown the utility of related structures in generating novel compounds through processes like the Mannich reaction, which could lead to the development of new pharmaceuticals or materials with unique properties (Naik et al., 2013). Additionally, compounds with similar chemical scaffolds have been explored for their electrochemical properties, indicating potential applications in materials science, particularly in the development of novel electrochemical sensors or devices.

Biological Activity and Drug Design

Compounds bearing resemblance to [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid have been investigated for their biological activities. For example, certain piperidine derivatives have shown antimycobacterial properties, suggesting that similar compounds could be explored as potential therapeutics against bacterial infections (Kumar et al., 2008). Furthermore, the structural motif present in [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid is found in molecules that have been synthesized for the investigation of their anticancer properties, indicating its relevance in the design of novel oncology drugs.

Catalysis and Synthetic Methodology

Research on molecules with structural similarities to [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid has contributed to advances in catalysis and synthetic methodologies. Isothiourea-mediated synthesis processes involving similar compounds have been reported, which facilitate the creation of pyridine derivatives. This highlights the compound's potential application in catalysis and as a building block in organic synthesis to achieve complex molecular architectures efficiently (Stark et al., 2013).

Materials Science

The structural features of [4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid may also find applications in materials science, particularly in the development of luminescent materials. Compounds with pyridyl and thiazole units have been studied for their luminescent properties, which could be leveraged in the design of new materials for sensing, imaging, or lighting applications (Grummt et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. Standard safety precautions for handling chemicals should be followed .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-2-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-26-18-7-5-15(6-8-18)19(20(23)24)22-12-9-17(10-13-22)25-14-16-4-2-3-11-21-16/h2-8,11,17,19H,9-10,12-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLCHVBYFFNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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